molecular formula C3H11ClN2O2S B1375997 1-Aminopropane-2-sulfonamide hydrochloride CAS No. 1420660-61-2

1-Aminopropane-2-sulfonamide hydrochloride

Cat. No.: B1375997
CAS No.: 1420660-61-2
M. Wt: 174.65 g/mol
InChI Key: AVBIKLXDQUBZLP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-aminopropane-2-sulfonamide hydrochloride involves several steps. One common method includes the reaction of 1-aminopropane-2-sulfonamide with hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the purity and yield of the product . Industrial production methods may vary, but they generally follow similar principles, often involving large-scale reactors and purification processes to obtain the desired compound in high purity.

Chemical Reactions Analysis

1-Aminopropane-2-sulfonamide hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In synthetic chemistry, 1-aminopropane-2-sulfonamide hydrochloride is utilized as a reagent for synthesizing various sulfonamide derivatives. Its ability to undergo oxidation, reduction, and substitution reactions makes it valuable for creating complex organic molecules.

Table 1: Common Reactions and Products

Reaction TypeCommon ReagentsMajor Products Formed
OxidationPotassium permanganateSulfonic acid derivatives
ReductionSodium borohydrideSulfonic acid group-containing compounds
SubstitutionAlkyl halides, acyl chloridesVarious substituted derivatives

Biology

Research has identified this compound as a potential enzyme inhibitor. Its mechanism involves binding to specific enzymes, thereby preventing substrate interaction and inhibiting biochemical pathways critical for various biological functions.

Case Study : Inhibition of Carbonic Anhydrases
Recent studies have explored its role as an inhibitor of human carbonic anhydrases (CAs), which are crucial in regulating physiological processes such as fluid balance and pH homeostasis. Compounds derived from this sulfonamide have shown promise in treating conditions like glaucoma and metabolic disorders due to their selective inhibition of specific CA isoforms .

Medicine

The therapeutic potential of this compound extends to its use in developing pharmaceutical agents. It has been investigated for applications in:

  • Antibiotics : As a precursor for synthesizing antibacterial agents that inhibit folic acid synthesis in bacteria.
  • Cancer Treatment : Research indicates its potential use in targeting cancer cells through enzyme inhibition mechanisms that disrupt tumor growth pathways .

Table 2: Therapeutic Applications

ApplicationMechanism of ActionExample Compounds
AntibioticsInhibition of folic acid synthesisSulfanilamide derivatives
Cancer treatmentEnzyme inhibitionAcetazolamide, Methazolamide
Ocular diseasesInhibition of carbonic anhydrasesDichlorophenamide

Industrial Applications

In industrial settings, this compound serves as a building block for pharmaceuticals and agrochemicals. Its stability and reactivity are advantageous for scaling up production processes involving automated systems that ensure consistent quality.

Mechanism of Action

The mechanism of action of 1-aminopropane-2-sulfonamide hydrochloride involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

1-Aminopropane-2-sulfonamide hydrochloride can be compared with other sulfonamide derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure, which allows it to participate in a variety of chemical reactions and applications that may not be feasible with other sulfonamide derivatives.

Biological Activity

1-Aminopropane-2-sulfonamide hydrochloride, also known as (2R)-1-aminopropane-2-sulfonamide hydrochloride, is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, applications in research, and relevant case studies.

This compound has the following chemical properties:

PropertyValue
CAS No. 2728725-22-0
Molecular Formula C₃H₁₁ClN₂O₂S
Molecular Weight 174.6 g/mol
Purity ≥95%

The biological activity of this compound primarily involves its role as an enzyme inhibitor . It interacts with specific molecular targets, such as enzymes involved in metabolic pathways. The compound can bind to the active sites of these enzymes, preventing substrate binding and inhibiting catalytic activity. This mechanism is crucial in disrupting biochemical pathways that are essential for the survival and proliferation of certain pathogens.

Enzyme Inhibition

The inhibition of enzymes by sulfonamides, including this compound, typically involves blocking the synthesis of folic acid in bacteria. This is critical because folic acid is necessary for nucleic acid synthesis and cell division. By inhibiting this pathway, sulfonamides can exert bacteriostatic effects, making them effective against various bacterial infections.

Biological Activity

This compound has shown a variety of biological activities:

  • Antibacterial Activity : As a member of the sulfonamide class, it exhibits significant antibacterial properties by interfering with folic acid synthesis in bacteria.
  • Enzyme Inhibition : It has been investigated for its potential to inhibit various enzymes, which can lead to therapeutic effects in conditions such as cancer and other diseases .
  • Research Applications : The compound is utilized in studies involving enzyme interactions and protein functions, contributing to our understanding of biochemical processes.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of sulfonamide compounds, including this compound, in various applications:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of sulfonamides exhibited varying degrees of antimicrobial activity against different bacterial strains. The structure-activity relationship indicated that modifications to the sulfonamide structure could enhance efficacy .
  • Hybridization Studies : Research into hybrid compounds combining sulfonamides with other pharmacologically active moieties has shown promise in developing new drugs with improved biological activities. These hybrids often exhibit enhanced potency against resistant bacterial strains .
  • Mechanistic Insights : Investigations into the mechanism of action have revealed that this compound can form analogs with folate structures, effectively competing with natural substrates for enzyme binding sites .

Properties

IUPAC Name

1-aminopropane-2-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2O2S.ClH/c1-3(2-4)8(5,6)7;/h3H,2,4H2,1H3,(H2,5,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBIKLXDQUBZLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)S(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420660-61-2
Record name 1-aminopropane-2-sulfonamide hydrochloride
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